6-Piperidinonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Piperidinonicotinic acid involves several innovative approaches. One method includes the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which proceeds chemically and electrochemically. This process is a convenient one-step means of synthesis for substituted derivatives, with electrochemical reactions offering milder conditions and higher yields (Shestopalov et al., 2002). Additionally, the stereoselective preparation of Teneraic acid, a related compound, through anodic oxidation and cobalt-catalyzed carbonylation, showcases the complexity and precision achievable in synthesizing stereochemically defined piperidinonic acids (Amino et al., 2017).
Molecular Structure Analysis
The molecular structure of 6-Piperidinonicotinic acid and its derivatives is crucial for understanding their reactivity and properties. Structural isomerization studies, such as the transformation of 2-anilinonicotinic acid to 6-anilinonicotinic acids, reveal the formation of new synthons and the importance of hydrogen-bond strength in the molecular arrangement of these compounds (Peng et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 6-Piperidinonicotinic acid derivatives is highlighted by various synthetic methods and reactions. For instance, the stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions demonstrates the flexibility in generating complex piperidine scaffolds with precise stereochemistry (Ying et al., 2011). Additionally, the discovery of antimycobacterial spiro-piperidin-4-ones via an atom-economic and stereoselective synthesis underscores the potential of these compounds in medicinal chemistry (Kumar et al., 2008).
Scientific Research Applications
Neuroprotective Applications :
- Quercetin and piperine have shown potential neuroprotective effects against MPTP-induced neurotoxicity in rats, suggesting that piperine may enhance the antioxidant and anti-inflammatory properties of quercetin. This could imply potential applications for 6-Piperidinonicotinic acid derivatives in neuroprotection (Singh, Jamwal, & Kumar, 2017).
Antibacterial and Antimicrobial Applications :
- Certain piperidinecarboxylic acids have been identified as potent inhibitors of gamma-aminobutyric acid uptake, which could have implications for the design of new drugs targeting the central nervous system. These findings might be relevant for derivatives of 6-Piperidinonicotinic acid, suggesting potential applications in creating new antibacterial agents (Ali et al., 1985).
Synthetic Studies and Pharmaceutical Intermediates :
- The synthesis of (–)-piperidine alkaloids like (–)-pelletierine and (–)-homopipecolic acid has been described, which indicates the importance of piperidine structures in the synthesis of complex organic molecules. This could suggest that 6-Piperidinonicotinic acid might serve as a useful intermediate or target in synthetic organic chemistry (高健倫, 2012).
Potential in Anticancer Research :
- A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents, demonstrating therapeutic efficacy against various diseases. This underscores the potential of piperidine derivatives, such as 6-Piperidinonicotinic acid, in cancer research (Ramalingam et al., 2022).
Inflammation and Ulcerative Colitis :
- Piperine, a compound related to piperidine, has shown therapeutic potential in ameliorating ulcerative colitis and reducing TLR4 mediated inflammation in mice. This suggests that derivatives of piperidine, like 6-Piperidinonicotinic acid, might have applications in treating inflammatory conditions (Gupta et al., 2015).
Erectile Dysfunction Treatment :
- Piperidine derivatives have been studied for their potential use in treating erectile dysfunction, highlighting the broad therapeutic possibilities for piperidine-related compounds, which could extend to 6-Piperidinonicotinic acid (Patel et al., 2006).
Copper Corrosion Inhibition :
- Piperidine and certain piperidones have been investigated as inhibitors for the corrosion of copper in acidic environments, suggesting industrial applications for 6-Piperidinonicotinic acid and its derivatives in protecting metals from corrosion (Sankarapapavinasam et al., 1991).
Antiplatelet Activities :
- Derivatives of piperlongumine, a pyridone alkaloid, showed inhibitory effects on platelet aggregation, indicating that piperidine structures could be valuable in developing treatments for conditions related to blood clotting. This might include derivatives like 6-Piperidinonicotinic acid (Park et al., 2008).
Safety And Hazards
Future Directions
Piperidine derivatives, including 6-Piperidinonicotinic acid, have significant potential in the field of drug discovery . They play a crucial role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
6-piperidin-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWWMSKVYYSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383387 | |
Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidinonicotinic acid | |
CAS RN |
120800-50-2 | |
Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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